3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2O2S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
3-chloro-2-methylsulfonylbenzo[f]quinoxaline |
InChI |
InChI=1S/C13H9ClN2O2S/c1-19(17,18)13-12(14)15-10-7-6-8-4-2-3-5-9(8)11(10)16-13/h2-7H,1H3 |
InChI Key |
SNHYVZDXYMNCRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=CC3=CC=CC=C32)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline typically involves the reaction of 3-chloro-2-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoxaline ring .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (-SO₂CH₃) and chloro (-Cl) groups are primary sites for nucleophilic substitution (Sₙ):
1.1. Methylsulfonyl Group Reactivity
The methylsulfonyl group acts as a leaving group due to its strong electron-withdrawing nature. Reactions include:
-
Ammonolysis : Replacement with amines (e.g., NH₃, primary/secondary amines) under basic conditions to form sulfonamides.
-
Thiol Substitution : Reaction with thiols (R-SH) to yield thioether derivatives, as demonstrated in analogous quinoxaline systems .
Example Reaction:
1.2. Chloro Group Reactivity
The 3-chloro substituent undergoes substitution under harsh conditions (e.g., high-temperature catalysis):
-
Aromatic Amination : Reaction with NH₃ or amines in the presence of Cu catalysts to form aminoquinoxalines .
-
Hydrolysis : Conversion to hydroxyl derivatives under alkaline aqueous conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient quinoxaline core permits EAS at activated positions:
| Position | Reactivity | Example Reaction | Yield | Reference |
|---|---|---|---|---|
| 5- and 8-positions | Moderate | Nitration (HNO₃/H₂SO₄) | 45–60% | |
| 6-position | Low | Bromination (Br₂/FeBr₃) | <20% |
Mechanistic Insight :
Electron-withdrawing groups (-Cl, -SO₂CH₃) deactivate the ring but direct incoming electrophiles to meta and para positions relative to substituents.
Michael Addition Reactions
The compound participates in conjugate additions via its electron-deficient aromatic system:
Example : Reaction with acrylonitrile in the presence of triethylamine yields S-alkylated derivatives :
Key Data :
Reductive Transformations
The methylsulfonyl group can be reduced to methylthio (-SCH₃) or methylsulfinyl (-SOCH₃) groups:
| Reducing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄/CuI | -SCH₃ | High | |
| Zn/HCl | -SOCH₃ | Moderate |
Structural Modifications and Biological Relevance
Derivatives synthesized via these reactions show enhanced bioactivity:
SAR Note :
-
Methylsulfonyl retention improves solubility and target-binding affinity .
-
Chloro replacement with bulkier groups (e.g., aryl) reduces activity .
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Properties
Research indicates that 3-chloro-2-(methylsulfonyl)benzo[f]quinoxaline exhibits significant cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (HeLa)
The compound induces apoptosis through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases, leading to programmed cell death. It has been shown to inhibit enzymes involved in cancer progression, such as topoisomerase IIβ, which is crucial for DNA replication and repair .
Structure-Activity Relationship
A comparative analysis of similar compounds highlights how the functional groups in this compound contribute to its biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chloro and methylsulfonyl groups | High anticancer activity |
| Quinoxaline | Basic structure without functional groups | Moderate activity |
| 7-Methoxy-2-(methylsulfonyl)quinoxaline | Methoxy group addition | Effective against T. cruzi |
| 6-Chloroquinoxaline | Chlorine substituent only | Lower selectivity |
This table illustrates the distinctive biological profile of this compound compared to related compounds.
Apoptosis Induction
In vitro studies have demonstrated that this compound can upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2. These interactions suggest a robust mechanism for inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapies .
Combination Therapies
Studies have suggested that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect could lead to improved treatment outcomes for patients undergoing cancer treatment.
Antiparasitic Activity
The compound has also shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicate that it is effective against various forms of the parasite, with potential for use in combination with existing treatments like benznidazole .
Mechanistic Insights
The antiparasitic effects include inducing structural alterations in the parasites and promoting autophagic-like cell death, which could provide a novel approach to treating Chagas disease .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that allow for precise incorporation of functional groups enhancing its biological activity.
Chemical Behavior
The compound can undergo various reactions typical of quinoxaline derivatives, including electrophilic aromatic substitution and nucleophilic substitution due to the presence of electron-withdrawing groups.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
- A study highlighted its cytotoxic effects on MCF-7 cells, demonstrating an IC50 value indicating potent activity against breast cancer cells .
- Research on its antiparasitic effects revealed that it significantly reduces parasitic load in vitro while maintaining low toxicity to mammalian cells, suggesting it could be a viable treatment option for Chagas disease .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
Chlorine-Substituted Quinoxalines
- 3-Chloro-6-methoxy-2-(methylsulfonyl)quinoxaline (Compound 4, ): This analog replaces the benzo[f] fusion with a methoxy group at position 4. It exhibits potent anti-Trypanosoma cruzi activity (EC₅₀ = 1.5 µM) with low mammalian cytotoxicity (CC₅₀ > 200 µM), highlighting the importance of chloro and methylsulfonyl groups in antiparasitic activity .
- 2-(4-Chlorophenyl)benzo[g]quinoxaline (Compound 3, –5): Substituted with a 4-chlorophenyl group on a benzo[g]quinoxaline scaffold, this compound shows anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM) by inducing apoptosis via Bax activation .
Methylsulfonyl-Containing Derivatives
- Pyrazolo[1,5-a]quinoxaline Derivatives (): These compounds feature alkyl chains (C4–C5) and methylsulfonyl-like groups, acting as TLR7 antagonists (IC₅₀ = 8.2–10 µM). The methylsulfonyl group’s electron-withdrawing nature likely enhances target binding .
- 3-(4-Chlorophenyl)sulfonyl-imidazo[4,5-b]quinoxaline (): This derivative demonstrates the versatility of sulfonyl groups in modulating pharmacokinetic properties, though its biological activity remains uncharacterized in the provided data .
Fused-Ring System Comparisons
Benzo[f] vs. Benzo[g] Quinoxalines
- Benzo[g]quinoxaline-5,10-dione Derivatives (): These tricyclic compounds exhibit moderate antimycobacterial activity (MIC = 12.5–50 µg/mL). The fused benzo[g] system and ketone groups enhance planar rigidity, critical for targeting mycobacterial enzymes .
- 2-(4-Dimethylaminophenyl)benzo[g]quinoxaline (3e, ): Used as a viscosity-sensitive fluorescent probe, this compound’s benzo[g] fusion and electron-donating substituents enable solvent polarity-dependent fluorescence, a property less explored in benzo[f] analogs .
Key Research Findings
Antiparasitic Activity : Chloro and methylsulfonyl substituents synergistically enhance anti-protozoan activity, as seen in T. cruzi inhibition .
Anticancer Mechanisms: Benzoquinoxalines with electron-withdrawing groups (e.g., Cl, SO₂Me) induce apoptosis via mitochondrial pathways, making them promising chemotherapeutic candidates .
Structural Flexibility : The position of ring fusion (benzo[f] vs. benzo[g]) dictates pharmacological outcomes—antimicrobial vs. fluorescent properties .
Biological Activity
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into its biological properties, including anticancer and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound this compound belongs to the quinoxaline family, which is known for diverse biological activities. Its structure features a chloro group and a methylsulfonyl moiety, which are believed to contribute to its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. In various assays, it has demonstrated efficacy against different cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted on several cancer cell lines showed that the compound inhibited cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM across different cell types, indicating potent anticancer properties.
- Mechanism of Action : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. The compound was found to activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Assays : The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It exhibited minimal inhibitory concentrations (MIC) ranging from 0.5 to 4 mg/L, suggesting strong antibacterial potential .
- Biofilm Formation Inhibition : Notably, it was effective in preventing biofilm formation in bacterial cultures, which is crucial for treating chronic infections where biofilms are prevalent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a precursor. Microwave-assisted synthesis (80–120°C, 10–30 minutes) with methylsulfonyl nucleophiles improves reaction efficiency compared to conventional heating, reducing side products like 3-amines . For regioselective substitution at the C3 position, electron-withdrawing groups (e.g., methylsulfonyl) stabilize intermediates, favoring C3 over C2 substitution . Characterization via H/C NMR and LC-MS is critical to confirm purity and regiochemistry.
Q. How is the structural uniqueness of this compound validated, and what techniques are employed?
- Methodological Answer : X-ray crystallography (e.g., CCDC 1983315 protocols) resolves its fused quinoxaline core and substituent orientations, distinguishing it from analogs like 3-Chloro-7-methoxy derivatives . Computational studies (DFT) analyze electronic effects of the methylsulfonyl group on aromaticity and reactivity . Comparative UV-Vis and IR spectroscopy with non-sulfonyl analogs highlight redshifted absorption due to enhanced conjugation .
Advanced Research Questions
Q. How can regioselectivity be controlled in cycloaddition reactions involving this compound?
- Methodological Answer : Base-induced cycloaddition with ethyl isocyanoacetate under anhydrous conditions (e.g., KCO/DMF, 0–5°C) directs regioselectivity toward C3, exploiting the electron-deficient quinoxaline ring. Steric hindrance from the methylsulfonyl group further suppresses competing pathways . Kinetic studies (HPLC monitoring) reveal that low temperatures favor imidazo[1,5-a]quinoxaline formation over diimidazo byproducts .
Q. What mechanistic insights explain contradictory biological activity data for this compound across protozoan vs. mammalian cells?
- Methodological Answer : In vitro assays (e.g., T. cruzi epimastigote vs. Vero cell viability) show selective toxicity due to differential uptake or metabolic activation. Flow cytometry and ROS detection reveal that the methylsulfonyl group enhances protozoan membrane permeability, while mammalian cells efflux the compound via ABC transporters . Synergistic studies with benznidazole (1:1 molar ratio) reduce IC by 60% in T. cruzi but increase mammalian cytotoxicity by 20%, necessitating dose-response modeling .
Q. How do electronic properties of this compound influence its application in materials science?
- Methodological Answer : Cyclic voltammetry (CHCN, 0.1 M TBAPF) identifies a reduction peak at −1.2 V vs. Ag/AgCl, indicating electron-deficient behavior suitable for n-type semiconductors. Photoelectron spectroscopy (XPS) confirms delocalization of π-electrons across the fused ring system, critical for charge transport in organic photovoltaics . Comparative studies with thiophene-substituted analogs show lower hole mobility but higher thermal stability (TGA >300°C) .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly when scaling up microwave-assisted protocols?
- Methodological Answer : Batch vs. continuous-flow microwave systems exhibit yield discrepancies (e.g., 75% vs. 62%) due to uneven heating in larger reactors. DOE (Design of Experiments) optimization identifies power (150–200 W) and stirring rate (500 rpm) as critical factors . Impurity profiling (HPLC-MS) links lower yields to residual DCQX, requiring post-reaction quenching with aqueous NaHSO .
Q. How do structural analogs with methylthio vs. methylsulfonyl groups exhibit opposing biological activities?
- Methodological Answer : Methylthio derivatives show 10-fold lower anti-protozoan activity due to reduced electrophilicity. Computational docking (AutoDock Vina) predicts weaker binding to T. cruzi trypanothione reductase (Ki = 8.2 µM vs. 1.5 µM for methylsulfonyl). Metabolic stability assays (liver microsomes) indicate faster oxidation of methylthio to sulfoxide, altering bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
